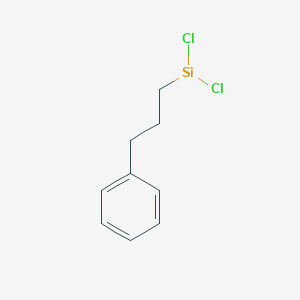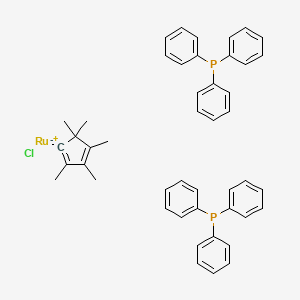
Benzylethyldichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylethyldichlorosilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to two chlorine atoms, an ethyl group, and a benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzylethyldichlorosilane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with ethyltrichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane groups. The reaction can be represented as follows:
C6H5CH2Cl+C2H5SiCl3→C6H5CH2SiCl2C2H5+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include steps for the purification of the product, such as distillation or recrystallization, to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Benzylethyldichlorosilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction: Can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Substitution: Common nucleophiles include alcohols, amines, and thiols. Reactions are often conducted in the presence of a base to neutralize the hydrochloric acid formed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Hydrolysis: Forms benzylethylsilanol and hydrochloric acid.
Substitution: Forms benzylethylsilane derivatives depending on the nucleophile used.
Reduction: Forms benzylethylsilane.
Aplicaciones Científicas De Investigación
Benzylethyldichlorosilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Materials Science: Utilized in the preparation of silicon-based materials, including polymers and resins.
Biology and Medicine: Potential use in the development of silicon-based drug delivery systems and biomedical devices.
Industry: Employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of benzylethyldichlorosilane involves its reactivity with nucleophiles and electrophiles. The silicon atom, being electrophilic, can attract nucleophiles, leading to substitution reactions. The presence of chlorine atoms makes the compound susceptible to hydrolysis, forming silanols. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Ethyltrichlorosilane: Similar structure but with three chlorine atoms and no benzyl group.
Benzyltrichlorosilane: Similar structure but with three chlorine atoms and no ethyl group.
Dichlorosilane: Contains two chlorine atoms but lacks both the benzyl and ethyl groups.
Uniqueness
Benzylethyldichlorosilane is unique due to the presence of both benzyl and ethyl groups attached to the silicon atom. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler counterparts.
Propiedades
Fórmula molecular |
C9H11Cl2Si |
|---|---|
Peso molecular |
218.17 g/mol |
InChI |
InChI=1S/C9H11Cl2Si/c10-12(11)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Clave InChI |
YKHLGYQVFKJAAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC[Si](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide,monohydrochloride](/img/structure/B12349998.png)
![1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350006.png)





amine](/img/structure/B12350032.png)

![1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12350039.png)



